6-Amino-2-propylhexanoic acid

Peptide Synthesis Amino Acid Building Blocks Chemical Reactivity

6-Amino-2-propylhexanoic acid (CAS 4751-72-8) is a non-proteinogenic, branched ω-amino acid featuring a 2-propyl substituent on a six-carbon backbone with a terminal amine. Unlike linear 6-aminohexanoic acid, its enhanced lipophilicity (calc. LogP ~1.2-1.5 vs. ~-2.0) improves organic solubility for solid-phase peptide synthesis. The chiral 2-position enables enantioselective applications. As a lysine analog with distinct steric and hydrophobic properties, it is non-interchangeable with linear or positional isomers—critical for reproducible SAR studies. Supplied at 95% purity with batch-specific NMR, HPLC, and GC documentation.

Molecular Formula C9H19NO2
Molecular Weight 173.256
CAS No. 4751-72-8
Cat. No. B2605617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-propylhexanoic acid
CAS4751-72-8
Molecular FormulaC9H19NO2
Molecular Weight173.256
Structural Identifiers
SMILESCCCC(CCCCN)C(=O)O
InChIInChI=1S/C9H19NO2/c1-2-5-8(9(11)12)6-3-4-7-10/h8H,2-7,10H2,1H3,(H,11,12)
InChIKeyUGFGCJUZRJTFST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-propylhexanoic acid CAS 4751-72-8: Structural Specifications and Procurement Baseline


6-Amino-2-propylhexanoic acid (CAS 4751-72-8, molecular formula C9H19NO2, molecular weight 173.25 g/mol) is a synthetic, non-proteinogenic, branched-chain amino acid derivative [1]. It features a six-carbon hexanoic acid backbone with a primary amine group at the 6-position and a propyl side chain at the 2-position [1] . This compound is classified as an ω-amino acid derivative and a lysine analog, with the InChI Key UGFGCJUZRJTFST-UHFFFAOYSA-N and canonical SMILES CCCC(CCCCN)C(=O)O [1] . It is commercially available as a research chemical with standard purity of 95%, provided with batch-specific quality control documentation including NMR, HPLC, and GC analysis .

Why 6-Amino-2-propylhexanoic acid CAS 4751-72-8 Cannot Be Replaced by Generic ω-Amino Acid Analogs


Generic substitution among ω-amino acid derivatives is scientifically invalid because structural variations—particularly in branched-chain alkyl substitution—produce distinct physicochemical properties and divergent biological behavior [1]. While 6-aminohexanoic acid (ε-aminocaproic acid, CAS 60-32-2) functions as a clinical antifibrinolytic agent, its unsubstituted linear backbone confers different lipophilicity, steric bulk, and receptor recognition compared to 6-amino-2-propylhexanoic acid [1]. Similarly, positional isomers such as 2-amino-2-propylhexanoic acid (an α-amino acid) and 2-amino-3-propylhexanoic acid exhibit fundamentally different chemical reactivity, stereochemical constraints, and synthetic utility [2]. These structural distinctions translate directly into non-interchangeable behavior in peptide synthesis, where backbone conformation and side-chain orientation critically influence bioactivity [3].

6-Amino-2-propylhexanoic acid CAS 4751-72-8: Quantitative Differentiation Evidence vs. Comparators


Positional Amino Group Differentiates ω-Amino Acid vs. α-Amino Acid Reactivity Profile for Peptide Coupling Chemistry

6-Amino-2-propylhexanoic acid is an ω-amino acid derivative with the amino group at the 6-position, distinguishing it from α-amino acid analogs such as 2-amino-2-propylhexanoic acid and 2-amino-3-propylhexanoic acid where the amino group is located on the α-carbon [1] [2]. This positional difference results in a higher pKa value for the ω-amino group (~10.5 for terminal primary amines in aliphatic ω-amino acids) compared to α-amino groups (pKa ~9.0-9.5), altering protonation state and nucleophilicity under physiological and synthetic coupling conditions [3]. The ω-positioning enables this compound to function as a non-proteinogenic building block that introduces a six-carbon flexible spacer with a terminal amine handle, a structural motif inaccessible with α-amino acid analogs [1] [2].

Peptide Synthesis Amino Acid Building Blocks Chemical Reactivity

Increased Calculated LogP (Hydrophobicity) Relative to Unsubstituted 6-Aminohexanoic Acid

The presence of a propyl substituent at the 2-position confers increased lipophilicity compared to the unsubstituted linear analog 6-aminohexanoic acid (ε-aminocaproic acid) [1]. Calculated LogP (octanol-water partition coefficient) for 6-amino-2-propylhexanoic acid is approximately 1.2-1.5, compared to approximately -2.0 to -1.5 for 6-aminohexanoic acid, representing a difference of approximately 3 LogP units [1]. This 1000-fold difference in partition coefficient translates to enhanced hydrophobic character for 6-amino-2-propylhexanoic acid, which may influence membrane permeability and protein binding interactions [1]. The branched-chain propyl group introduces steric bulk at the 2-position, a structural feature absent in linear 6-aminohexanoic acid .

Physicochemical Properties Lipophilicity Membrane Permeability

Distinct Molecular Weight and Elemental Composition vs. Valproic Acid and Related Anticonvulsant Scaffolds

6-Amino-2-propylhexanoic acid has a molecular weight of 173.25 g/mol and molecular formula C9H19NO2, distinguishing it from valproic acid (C8H16O2, MW 144.21 g/mol) and 6-aminohexanoic acid (C6H13NO2, MW 131.17 g/mol) [1] [2]. The presence of a nitrogen atom in 6-amino-2-propylhexanoic acid introduces an additional hydrogen-bond donor/acceptor and basic functionality absent in valproic acid, which lacks an amino group entirely [1] [3]. Compared to 6-aminohexanoic acid, the target compound contains an additional three-carbon propyl group (C3H7), increasing carbon count by 3 and hydrogen count by 6 relative to the unsubstituted analog [1] [2].

Molecular Weight Elemental Composition Analytical Characterization

Synthetic Accessibility via Lysine-Derived Triflate Route Enables 2-Substituted Hexanoic Acid Diversification

6-Amino-2-propylhexanoic acid can be synthesized via a general route for 6-amino-2-substituted hexanoic acids starting from lysine, using the triflate of 6-amino-2-hydroxyhexanoic acid as a key intermediate [1]. This methodology enables the introduction of various substituents at the 2-position, including propyl, butyl, and other alkyl groups, providing a versatile platform for accessing a library of structurally related ω-amino acid derivatives [1]. In contrast, alternative synthetic routes to 2-amino-2-propylhexanoic acid (α-amino acid isomer) require fundamentally different starting materials and reaction conditions due to the different positioning of functional groups [2].

Synthetic Methodology Lysine Derivatives Building Block Chemistry

6-Amino-2-propylhexanoic acid CAS 4751-72-8: Evidence-Based Research and Industrial Application Scenarios


Non-Proteinogenic Building Block for Peptide and Peptidomimetic Synthesis Requiring Extended ω-Amino Acid Spacers

The ω-amino functionality at the 6-position provides a terminal amine handle separated by a six-carbon backbone with a 2-propyl substituent. This structural arrangement is suitable for introducing flexible spacer elements in peptide chains where conformationally constrained or rigid α-amino acid linkers are suboptimal. The enhanced hydrophobicity (calculated LogP ~1.2-1.5) relative to unsubstituted 6-aminohexanoic acid (calculated LogP ~-2.0) may improve organic solubility during solid-phase peptide synthesis [1].

Lysine Analog for Structure-Activity Relationship (SAR) Studies of Protease Substrates and Inhibitors

As a 2-propyl-substituted derivative accessible via lysine-based synthetic routes, this compound can serve as a lysine analog in SAR investigations where modification of the side-chain steric environment or hydrophobicity is of interest. The propyl group at the 2-position introduces a branched alkyl substituent not present in natural lysine or linear 6-aminohexanoic acid, enabling exploration of hydrophobic pocket interactions in enzyme active sites [1] [2].

Chiral Intermediate for Enantioselective Synthesis of Bioactive ω-Amino Acid Derivatives

The 2-position of 6-amino-2-propylhexanoic acid contains a stereocenter, and the compound can be obtained as the (2S)-enantiomer [1]. This chiral handle, combined with the ω-amino functional group, provides a versatile scaffold for the enantioselective synthesis of bioactive molecules requiring defined stereochemistry at the α-position while maintaining a terminal amine for further derivatization [1] [2].

Reference Standard for Analytical Method Development in LC-MS and HPLC Detection

The distinct molecular weight (173.25 g/mol), molecular formula (C9H19NO2), and branched-chain alkyl structure produce characteristic MS fragmentation patterns and HPLC retention behavior distinguishable from linear analogs (e.g., 6-aminohexanoic acid, MW 131.17 g/mol) and related branched-chain fatty acids (e.g., valproic acid, MW 144.21 g/mol). This makes 6-amino-2-propylhexanoic acid suitable for use as a reference standard in developing and validating chromatographic and mass spectrometric methods [1] [2].

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